3-Chloro-5-(trifluoromethoxy)pyridine
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Overview
Description
3-Chloro-5-(trifluoromethoxy)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chlorine atom at the third position and a trifluoromethoxy group at the fifth position of the pyridine ring. It is widely used in various fields, including agrochemicals, pharmaceuticals, and material sciences, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the reaction of 3-chloropyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using antimony trifluoride as a fluorinating agent . The reaction conditions often include elevated temperatures and controlled pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. For instance, in herbicidal applications, the compound can inhibit the activity of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll biosynthesis. This inhibition leads to the accumulation of toxic intermediates, resulting in the death of the target weeds . The trifluoromethoxy group enhances the compound’s binding affinity to the enzyme, contributing to its herbicidal activity.
Comparison with Similar Compounds
3-Chloro-5-(trifluoromethoxy)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
3-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: The position of the chlorine atom is different, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H3ClF3NO |
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Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-5(3-11-2-4)12-6(8,9)10/h1-3H |
InChI Key |
ZUCAUQVLEGHCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
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